3-(3-Methylpiperidin-1-yl)butanoic acid

Chemical Biology Molecular Weight Lead Optimization

3-(3-Methylpiperidin-1-yl)butanoic acid is a critical piperidine-alkanoic acid scaffold for CB1 modulator synthesis and integrin antagonist development. Its defined 3-methyl substitution and chiral center ensure reproducible reactivity, unlike generic analogs that compromise SAR and target engagement. Available in research quantities with expedited global shipping and full analytical documentation. Inquire for custom synthesis and bulk GMP options.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 860225-58-7
Cat. No. B1418915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylpiperidin-1-yl)butanoic acid
CAS860225-58-7
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(C)CC(=O)O
InChIInChI=1S/C10H19NO2/c1-8-4-3-5-11(7-8)9(2)6-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
InChIKeyMLOBZWDEVQJGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylpiperidin-1-yl)butanoic Acid (CAS 860225-58-7): Technical Baseline and Product Profile


3-(3-Methylpiperidin-1-yl)butanoic acid is a substituted piperidine featuring a butanoic acid side chain. Its molecular formula is C10H19NO2, and it has a molecular weight of approximately 185.26 g/mol . This compound belongs to the class of piperidine alkaloids and derivatives and is primarily offered as a building block for pharmaceutical and chemical research applications. Its structure, incorporating a tertiary amine and a carboxylic acid, makes it a versatile intermediate for further chemical modifications .

3-(3-Methylpiperidin-1-yl)butanoic Acid (CAS 860225-58-7): Why Generic Piperidine Analogs Are Not Direct Substitutes


Substituting 3-(3-Methylpiperidin-1-yl)butanoic acid with generic piperidine analogs is not advised due to the specific structural features that govern its chemical behavior and biological interactions. The precise substitution pattern of the 3-methyl group on the piperidine ring and the attachment at the 3-position of the butanoic acid backbone are critical for its desired reactivity and potential bioactivity [1]. Closely related analogs, such as 4-(3-methylpiperidin-1-yl)butanoic acid or 2-amino derivatives, exhibit different molecular weights and polar surface areas, which can significantly alter properties like lipophilicity (LogP), solubility, and target engagement in biological systems [2]. Therefore, using an alternative building block without rigorous re-validation introduces unacceptable risk in synthesis reproducibility and structure-activity relationship (SAR) studies. The quantitative data below further substantiates this need for specificity.

3-(3-Methylpiperidin-1-yl)butanoic Acid (CAS 860225-58-7): Quantitative Differentiation Evidence Guide


Molecular Weight Differentiation vs. Amino-Substituted Piperidine Analogs

The target compound's molecular weight is lower than that of amino-substituted analogs, which is a key advantage for meeting physicochemical property guidelines in drug discovery (e.g., Lipinski's Rule of Five). Specifically, 3-(3-Methylpiperidin-1-yl)butanoic acid has a molecular weight of 185.26 g/mol . In contrast, the analogous 2-amino-4-(3-methylpiperidin-1-yl)butanoic acid has a molecular weight of 200.28 g/mol . This represents a quantifiable difference of 15.02 g/mol, or approximately a 7.5% decrease.

Chemical Biology Molecular Weight Lead Optimization Pharmacokinetics

Molecular Weight Differentiation vs. Oxo-Substituted Piperidine Analogs

The target compound exhibits a lower molecular weight compared to the more oxidized 4-oxo analog. 3-(3-Methylpiperidin-1-yl)butanoic acid has a molecular weight of 185.26 g/mol . The related analog, 4-(3-methylpiperidin-1-yl)-4-oxobutanoic acid, has a higher molecular weight of 199.25 g/mol due to the presence of the ketone functional group [1]. This results in a quantifiable difference of 13.99 g/mol, or approximately a 7.0% decrease.

Chemical Synthesis Molecular Weight Building Blocks Reaction Monitoring

Supplier-Defined Purity Differentiation: A Critical Quality Attribute

Commercially available 3-(3-Methylpiperidin-1-yl)butanoic acid is offered with a specified minimum purity that can vary by supplier, a critical factor for ensuring reproducible experimental outcomes. One supplier lists the compound with a purity of 98% , whereas another specifies a minimum purity of 95%+ . This represents a quantifiable difference of 3 percentage points. Furthermore, some vendors provide comprehensive batch-specific quality documentation, including NMR, HPLC, and GC reports, as part of their standard offering .

Quality Control Purity Procurement Reproducibility

Class-Level Structural Differentiation: Backbone Connectivity

The target compound possesses a unique point of attachment between the piperidine ring and the butanoic acid chain, differentiating it from its positional isomers. The compound is specifically 3-(3-methylpiperidin-1-yl)butanoic acid, where the piperidine nitrogen is attached to the 3-position of the butanoic acid chain . In contrast, a common alternative is the 4-substituted isomer, such as 4-(3-methylpiperidin-1-yl)butanoic acid . This difference in connectivity alters the spatial orientation of the carboxylic acid group relative to the piperidine ring, which is known to affect binding affinity and selectivity in biological systems for this class of compounds.

Medicinal Chemistry SAR Structural Isomers Receptor Binding

3-(3-Methylpiperidin-1-yl)butanoic Acid (CAS 860225-58-7): Validated Research and Industrial Application Scenarios


Building Block in the Synthesis of Cannabinoid Receptor Modulators

This compound is explicitly cited as a key building block in patents concerning Cannabinoid Receptor 1 (CB1) modulators [1]. The specific 3-(3-methylpiperidin-1-yl)butanoic acid scaffold is used to introduce a defined structural motif into lead compounds, as evidenced by its inclusion in the patent literature. Its use in this context is directly tied to its unique molecular connectivity, as described in the structural differentiation evidence, making it an essential starting material for SAR exploration in this therapeutic area.

Synthesis of Integrin Antagonist Libraries via Enantioselective Processes

The compound's structural class is relevant to enantioselective synthesis processes for preparing substituted piperidine alkanoic acids, which are known to act as integrin antagonists [2]. The presence of the chiral center and the specific connectivity of the butanoic acid chain, as highlighted in the structural evidence, make 3-(3-Methylpiperidin-1-yl)butanoic acid a candidate for developing chiral building blocks for this class of therapeutics.

Precursor for Central Nervous System (CNS) and Pain Target Research

Piperidine-containing compounds are a prevalent motif in CNS-active drugs. The structural features of 3-(3-Methylpiperidin-1-yl)butanoic acid, particularly its favorable molecular weight for brain penetration (as supported by the molecular weight differentiation evidence), make it a valuable intermediate for synthesizing libraries targeting neurological disorders, including pain and inflammation [3]. Its specific substitution pattern offers a distinct vector for chemical elaboration compared to other piperidine building blocks.

Chemical Probe Development for Metabolic and Oncology Targets

The compound's piperidine core is the most common heterocyclic subunit among FDA-approved drugs . Combined with its low molecular weight advantage over amino- and oxo-analogs, 3-(3-Methylpiperidin-1-yl)butanoic acid is a logical choice for the synthesis of chemical probes in early-stage drug discovery projects focused on metabolic enzymes (e.g., kinases, proteases) or oncology targets. Its well-defined purity from qualified vendors ensures that initial SAR is not confounded by impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methylpiperidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.